![molecular formula C30H40N2O B14289691 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 119894-97-2](/img/structure/B14289691.png)
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a hydrazone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 4-tetradecylphenylhydrazine with naphthalen-2-one under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-one oxides, while reduction can produce naphthalen-2-amine derivatives.
Applications De Recherche Scientifique
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s hydrophobic tetradecylphenyl group allows it to interact with lipid membranes, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(4-Nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Chlorophenyl)hydrazinylidene]naphthalen-2(1H)-one
Uniqueness
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its long hydrophobic tetradecyl chain, which imparts distinct physicochemical properties compared to other hydrazone derivatives. This structural feature enhances its ability to interact with lipid membranes and hydrophobic environments, making it particularly useful in biological and medicinal applications.
Propriétés
Numéro CAS |
119894-97-2 |
|---|---|
Formule moléculaire |
C30H40N2O |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
1-[(4-tetradecylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C30H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-19-22-27(23-20-25)31-32-30-28-18-15-14-17-26(28)21-24-29(30)33/h14-15,17-24,33H,2-13,16H2,1H3 |
Clé InChI |
PUHDNGMPKCXNCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
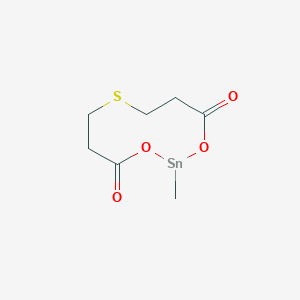
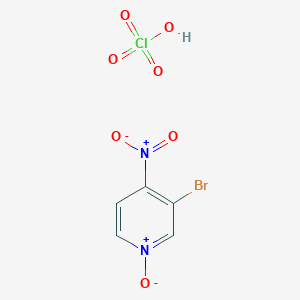
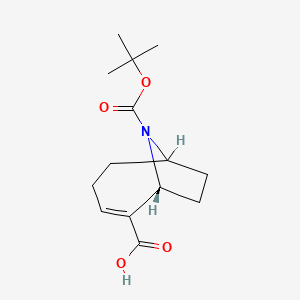
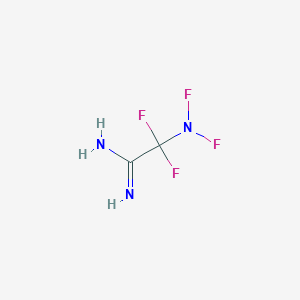
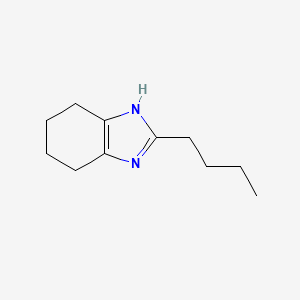
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
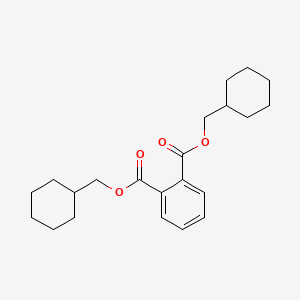
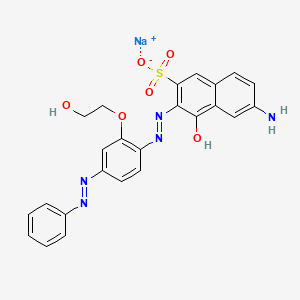
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

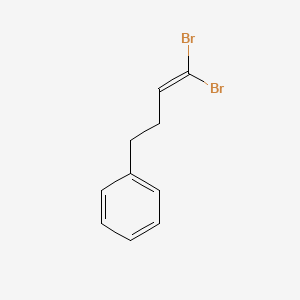
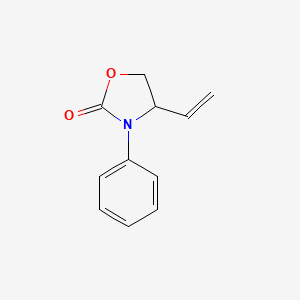
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
